1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzodioxole ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with an imidazole derivative under specific reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the desired product. The reaction conditions often include the use of bases like cesium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a similar benzodioxole ring structure.
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Another compound featuring the benzodioxole ring, used in different applications.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a benzodioxole ring with an imidazole ring and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17(13-4-5-15-16(9-13)26-11-25-15)20-7-6-19-18(20)27-10-12-2-1-3-14(8-12)21(23)24/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFQJGBYDEFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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